molecular formula C18H18ClN3O2 B2815389 N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide CAS No. 328288-13-7

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide

Cat. No.: B2815389
CAS No.: 328288-13-7
M. Wt: 343.81
InChI Key: AYJPJHUNIUMUIK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzyl group, a cyano group, and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.

    Preparation of 4-methoxyaniline: This involves the methylation of 4-aminophenol using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling Reaction: The 4-chlorobenzylamine is then coupled with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxyanilino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methoxyaniline
  • N-(4-chlorobenzyl)-2-{4-[(4-methoxyanilino)sulfonyl]phenoxy}acetamide

Uniqueness

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-cyano-3-(4-methoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-17-8-6-16(7-9-17)21-12-14(10-20)18(23)22-11-13-2-4-15(19)5-3-13/h2-9,14,21H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJPJHUNIUMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(C#N)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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